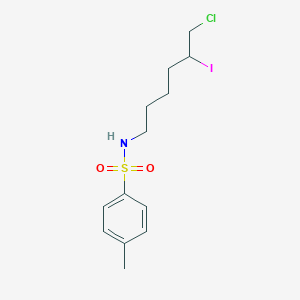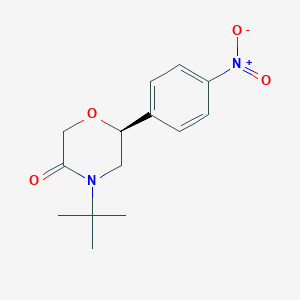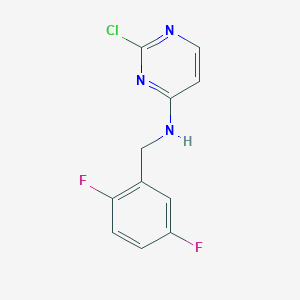
2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2-chloro group and a 2,5-difluorobenzylamine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzylamine and 2-chloropyrimidine.
Nucleophilic Substitution Reaction: The 2,5-difluorobenzylamine undergoes a nucleophilic substitution reaction with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring or the benzylamine moiety.
Coupling Products: Biaryl or alkyl-aryl compounds.
Applications De Recherche Scientifique
2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms of action.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-n-(2,5-difluorobenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular processes.
Biological Effects: The compound’s effects can include inhibition of enzyme activity, alteration of gene expression, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
2-Chloro-4-aminopyrimidine: Similar structure but lacks the difluorobenzyl group.
2,5-Difluorobenzylamine: Contains the difluorobenzyl moiety but lacks the pyrimidine ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar pyrimidine structure with a trifluoromethyl group instead of the difluorobenzyl group.
Uniqueness:
Structural Features: The presence of both the 2-chloro and 2,5-difluorobenzyl groups in the pyrimidine ring makes this compound unique.
Biological Activity: The combination of these substituents can result in distinct biological activities and interactions with molecular targets, differentiating it from similar compounds.
Propriétés
Formule moléculaire |
C11H8ClF2N3 |
|---|---|
Poids moléculaire |
255.65 g/mol |
Nom IUPAC |
2-chloro-N-[(2,5-difluorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClF2N3/c12-11-15-4-3-10(17-11)16-6-7-5-8(13)1-2-9(7)14/h1-5H,6H2,(H,15,16,17) |
Clé InChI |
VEAABHVDGHCAKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CNC2=NC(=NC=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
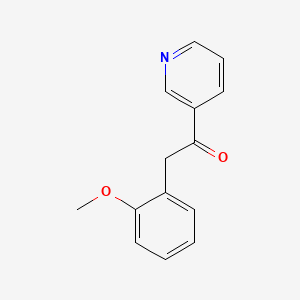

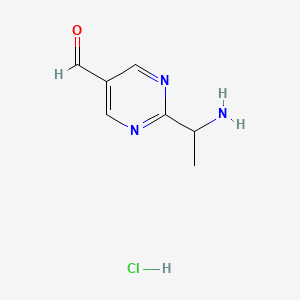


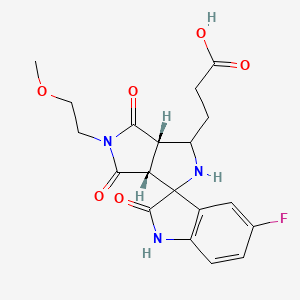
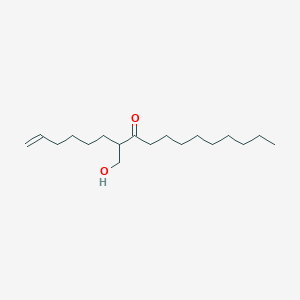
![5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
amine](/img/structure/B15174643.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
